BE“GHE Foundational & Exploratory

Check Availability & Pricing

Thiacetarsamide sodium chemical structure and
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thiacetarsamide sodium

Cat. No.: B1222859

Thiacetarsamide Sodium: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiacetarsamide sodium, an organoarsenic compound, has historically held a significant
position in veterinary medicine as a chemotherapeutic agent. Primarily known for its efficacy as
an adulticide against Dirofilaria immitis (heartworm) in canines, its use has largely been
supplanted by newer agents with wider safety margins. This technical guide provides an in-
depth overview of the chemical structure, physicochemical properties, synthesis, mechanism of
action, and toxicological profile of thiacetarsamide sodium, tailored for a scientific audience.

Chemical Structure and Identification

Thiacetarsamide sodium is the disodium salt of S,S'-diester of p-
carbamoylphenylarsinodithious acid with mercaptoacetic acid.

Table 1: Chemical Identifiers
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Identifier Value
disodium;2-[(4-carbamoylphenyl)-

IUPAC Name (carboxylatomethylsulfanyl)arsanyl]sulfanylaceta
te[1]

CAS Number 7681-85-8[1]

Synonyms Arsenamide sodium, Caparsolate sodium[2]

Molecular Formula

C11H10AsNNa205S2[1][3]

C1=CC(=CC=C1C(=O)N)--INVALID-LINK--

SMILES
[O-])SCC(=0)[O-].[Na+].[Na+][4]
INChl=1S/C11H12AsNO5S2.2Na/c13-11(18)7-
1-3-8(4-2-7)12(19-5-9(14)15)20-6-

InChl

10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)
(H,16,17);;/q;2*+1/p-2[4]

Physicochemical Properties

Quantitative data on some physicochemical properties of thiacetarsamide sodium are not

readily available in the public domain. The following table summarizes the available

information.

Table 2: Physicochemical Properties

Property Value

Molecular Weight 421.23 g/mol [5]
Appearance Solid powder

Melting Point Not available

Boiling Point Not available
Solubility Freely soluble in water
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Synthesis

A detailed, step-by-step synthesis protocol for thiacetarsamide sodium is not extensively
published. However, the synthesis fundamentally involves the reaction of a p-substituted
phenylarsonic acid with a thiol-containing compound. The precursor, 4-carbamoylphenylarsonic
acid, is reacted with thioglycolic acid.

Click to download full resolution via product page

A generalized workflow for the synthesis of thiacetarsamide sodium.

Mechanism of Action

The therapeutic effect of thiacetarsamide sodium is attributed to the trivalent arsenic atom. Its
mechanism of action is multifactorial and primarily involves the disruption of essential metabolic

pathways in the parasite.

e Inhibition of Glycolytic Enzymes: Arsenicals are known to bind to sulfhydryl groups of
enzymes, and this is a key aspect of their toxicity to parasites. Thiacetarsamide sodium is
believed to inhibit key enzymes in the glycolytic pathway, thereby disrupting the parasite's
energy metabolism.

e Inhibition of Glutathione Reductase: This enzyme is crucial for maintaining the reduced state
of glutathione, which protects the parasite from oxidative damage. Inhibition of glutathione
reductase by thiacetarsamide sodium leads to an accumulation of reactive oxygen
species, causing cellular damage.
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Signaling pathway of thiacetarsamide sodium's mechanism of action.

Experimental Protocols
General Protocol for Evaluating in vivo Efficacy against
Dirofilaria immitis
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A standardized experimental protocol is crucial for the evaluation of adulticidal efficacy.

1. Animal Selection
(Healthy, heartworm-negative canines)

'

2. Acclimatization

l

3. Experimental Infection
(L3 larvae of D. immitis)

.

4. Group Allocation
(Treatment and Control)

:

5. Drug Administration
(e.g., 2.2 mg/kg IV, BID for 2 days)

l

6. Clinical Monitoring
(Adverse reactions, health status)

.

7. Necropsy
(Post-treatment)

'

8. Worm Recovery and Counting

'

9. Data Analysis
(% reduction in worm burden)
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Experimental workflow for in vivo efficacy testing.

General Protocol for Glutathione Reductase Inhibition
Assay

This in vitro assay can be used to confirm the inhibitory effect of thiacetarsamide sodium on a
key parasitic enzyme.

e Reagents and Materials:

o

Purified glutathione reductase

NADPH

[¢]

[¢]

Oxidized glutathione (GSSG)

o

Assay buffer (e.g., phosphate buffer, pH 7.5)

o

Thiacetarsamide sodium solutions of varying concentrations

[¢]

Spectrophotometer capable of reading absorbance at 340 nm
e Procedure:
1. Prepare a reaction mixture containing the assay buffer, GSSG, and NADPH.

2. Add different concentrations of thiacetarsamide sodium to the test wells. Include a
control with no inhibitor.

3. Initiate the reaction by adding glutathione reductase.

4. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the
oxidation of NADPH.

5. Calculate the rate of reaction for each concentration of the inhibitor.

6. Determine the ICso value of thiacetarsamide sodium for glutathione reductase.
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Analytical Methods

A definitive, validated HPLC or LC-MS/MS method for the quantification of thiacetarsamide
sodium in biological matrices is not readily available in published literature. However, a general
approach based on methods for similar compounds can be proposed.

Proposed HPLC-UV Method:
e Column: C18 reverse-phase column.

» Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or
trifluoroacetic acid.

o Detection: UV detection at a wavelength determined by the UV spectrum of
thiacetarsamide sodium.

o Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile,
followed by centrifugation and filtration of the supernatant.

Spectral Data

Specific spectral data (FT-IR, NMR, Mass Spectrometry) for thiacetarsamide sodium are not
widely published. Based on its chemical structure, the following characteristic signals would be
expected:

e FT-IR:

o

N-H stretching vibrations of the amide group.

o

C=0 stretching of the amide and carboxylate groups.

[¢]

Aromatic C-H and C=C stretching vibrations.

[¢]

As-S stretching vibrations.

e H-NMR:
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o Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the
benzene ring.

o Asinglet for the protons of the methylene groups adjacent to the sulfur atoms.

o Broad signals for the amide protons.

e Mass Spectrometry:
o The molecular ion peak would be expected.

o Fragmentation patterns would likely involve the loss of the carboxymethylthio groups and
cleavage of the C-As bond.

Toxicology

Thiacetarsamide sodium has a narrow therapeutic index, and its use is associated with
significant toxicity.

Table 3: Toxicological Profile

Type of Toxicity Description

Can cause liver damage, leading to elevated
Hepatotoxicity liver enzymes and clinical signs of liver

dysfunction.

Nephrotoxicit Can cause damage to the kidneys, leading to
ephrotoxici
P Y impaired renal function.

) ) Irritation and inflammation at the injection site
Local Tissue Reaction
can occur.

Due to these toxicities, careful monitoring of patients during and after treatment is essential.

Conclusion

Thiacetarsamide sodium is an organoarsenic compound with historical importance in the
treatment of canine heartworm disease. Its mechanism of action involves the disruption of
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critical metabolic pathways in the parasite. While effective, its use is limited by a narrow
therapeutic window and the potential for significant hepatotoxicity and nephrotoxicity. This
technical guide provides a consolidated overview of its chemical and pharmacological
properties for research and developmental purposes. Further research to fully elucidate its
physicochemical properties and to develop modern analytical methods would be beneficial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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